molecular formula C6H11N3O4 B3344124 Citramide CAS No. 597-59-1

Citramide

Cat. No. B3344124
CAS RN: 597-59-1
M. Wt: 189.17 g/mol
InChI Key: MPQPXMRGNQJXGO-UHFFFAOYSA-N
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Description

Citramide, also known as Cetrimide, is an antiseptic composed of a mixture of three quaternary ammonium compounds: tetradonium bromide (TTAB or MITMAB), cetrimonium bromide (CTAB), and laurtrimonium bromide (DTAB or LTAB) . It was first discovered and developed by ICI and introduced under the brand name Cetavlon . It is used as a 1-3% solution for cleaning roadside accident wounds .


Synthesis Analysis

The synthesis of Citramide-based nonpolymeric kinetic hydrate inhibitors (KHIs) has been studied . The KHI performance of these Citramide derivatives was examined using a synthetic natural gas mixture in slow constant cooling high-pressure rocking cell experiments .


Molecular Structure Analysis

Citramide has a molecular formula of C6H11N3O4 . It has an average mass of 189.169 Da and a Monoisotopic mass of 189.074951 Da .


Chemical Reactions Analysis

Citramide-based nonpolymeric KHIs have been studied for their performance in preventing gas hydrate formation in oil and gas production flow lines . The main ingredient in KHI formulations is one or more polymers with amphiphilic groups .

Scientific Research Applications

Citramide in Biological Studies

Citramide, a degradable bioresorbable polyanion, has been explored for its applications in biological research. Notably, it has been used in the development of anti-HIV drugs. A study showed that peptide-poly(L-lysine citramide) conjugates exhibited antiviral activity in vitro, suggesting potential applications in HIV treatment. The study highlighted that these conjugates may inhibit the binding of the virus to cells when introduced before cell infection, though their exact mechanism of action was not fully determined (Couffin-Hoarau et al., 2009).

Citrate and Citramide in Medical Research

Citrate, closely related to citramide, has been widely studied for its various functions in medicine. One study emphasized the new roles of citrate beyond its classical metabolic functions, highlighting its involvement in processes like inflammation, cancer, insulin secretion, and neurological disorders. Monitoring citrate levels could serve as a diagnostic tool, indicating potential applications of citramide in similar areas (Iacobazzi & Infantino, 2014).

Citramide as a Drug Carrier

Poly(L-lysine citramide) has been synthesized and studied as a polymeric bioresorbable drug carrier. Its structure, composed of citric acid and L-lysine building blocks, was investigated for its chemical and physicochemical properties, underscoring its potential as a carrier for drug delivery systems. This application is significant in the context of designing targeted therapies and improving drug solubility and cell penetration (Couffin-Hoarau et al., 2001).

Potential in Ophthalmology

A study reviewing citrate usage in ophthalmology suggests potential applications for citramide in this field. Citrate has been considered for its role in inhibiting cataract progression, confirming glaucoma diagnosis, and improving cornea repair treatment. Such applications indicate that citramide could also be explored for similar uses in ophthalmology (Michalczuk et al., 2018).

Citrate in Metabolism and Aging

Citrate's role in metabolism and aging could provide insights into citramide's potential applications. Dietary citrate supplementation was found to enhance longevity, metabolic health, and memory performance in animal models. This suggests that citramide, with its similar chemical structure, might have similar effects on metabolism and aging processes (Fan et al., 2021)

Mechanism of Action

Cetrimide, a cationic surfactant, destroys or damages the cell membrane by lowering surface tension . It causes microbial protein denaturation and produces antiseptic action . It is relatively ineffective against viruses .

properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O4/c7-3(10)1-6(13,5(9)12)2-4(8)11/h13H,1-2H2,(H2,7,10)(H2,8,11)(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQPXMRGNQJXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)C(CC(=O)N)(C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208408
Record name Citramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Citramide

CAS RN

597-59-1
Record name 2-Hydroxy-1,2,3-propanetricarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citramide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Citramide
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Record name Citramide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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